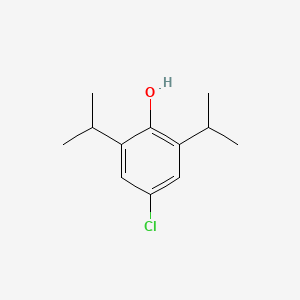

4-chloro-2,6-diisopropylphenol

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTAKZQCHCQFAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Chlor-2,6-diisopropylphenol erfolgt typischerweise durch die Chlorierung von 2,6-Diisopropylphenol. Der Prozess kann unter kontrollierten Bedingungen mit Chlorierungsmitteln wie Thionylchlorid oder Phosphorpentachlorid durchgeführt werden . Die Reaktion wird in der Regel in einem inerten Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen durchgeführt, um eine Überchlorierung zu verhindern und eine hohe Ausbeute zu gewährleisten.

Industrielle Produktionsmethoden: Im industriellen Maßstab kann die Produktion von 4-Chlor-2,6-diisopropylphenol durch ein kontinuierliches Verfahren erreicht werden. Diese Methode beinhaltet die Verwendung eines Chlorierungsmittels in einem Reaktor, in den 2,6-Diisopropylphenol kontinuierlich zugeführt wird. Die Reaktionsbedingungen, wie Temperatur, Druck und Durchflussrate, werden optimiert, um die Ausbeute und Reinheit des Produkts zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Chlor-2,6-diisopropylphenol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Chinonen oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Hydroxyderivate umwandeln.

Substitution: Nukleophile aromatische Substitutionsreaktionen können das Chloratom durch andere Nukleophile ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Nukleophile wie Amine, Thiole oder Alkoxide können unter basischen Bedingungen verwendet werden.

Wichtigste gebildete Produkte:

Oxidation: Chinone und andere oxidierte Phenolverbindungen.

Reduktion: Hydroxyderivate von 4-Chlor-2,6-diisopropylphenol.

Substitution: Verschiedene substituierte Phenole abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anesthetic Properties

4-Chloro-2,6-diisopropylphenol is primarily recognized for its role as an intermediate in the synthesis of propofol, a widely used intravenous anesthetic. Propofol is favored for its rapid onset and recovery times, making it suitable for outpatient procedures and sedation. The chlorinated derivative can be converted to propofol through hydrogenation processes, which enhance its pharmacological properties and purity levels .

Synthesis of Propofol Analogues

The compound serves as a precursor in the production of various propofol analogues. These analogues are synthesized to explore their effects on GABAA receptors, which are crucial for their anesthetic efficacy. Research indicates that structural modifications can lead to variations in potency and side effects, allowing for tailored anesthetic agents .

Chemical Synthesis

Purification Processes

Recent patents outline methods for purifying 2,6-diisopropylphenol by first converting it to 4-chloro-2,6-diisopropylphenol. This process involves chlorination followed by hydrogenation to achieve high-purity 2,6-diisopropylphenol (>99.5% purity). The methods described are environmentally friendly and economically efficient, utilizing minimal solvents during the chlorination step .

Case Studies

Case Study 1: Anesthetic Efficacy

A study investigated the effects of various propofol analogues on GABAA receptors. It was found that modifications to the chlorine substituent significantly affected the binding affinity and efficacy of these compounds as anesthetics. The research highlighted the importance of 4-chloro-2,6-diisopropylphenol as a key intermediate for developing safer and more effective anesthetic agents .

Case Study 2: Environmental Considerations

Another study focused on the ecological impact of synthesizing chlorinated phenols, including 4-chloro-2,6-diisopropylphenol. The research emphasized sustainable practices in chemical manufacturing, advocating for methods that reduce solvent use and waste generation while maintaining high product yields .

Data Tables

| Compound | GABAA Affinity (Ki) | Clinical Use |

|---|---|---|

| Propofol | 0.5 µM | General anesthesia |

| 4-Chloro-2,6-diisopropylphenol | 0.3 µM | Experimental agent |

| Other Analogues | Varies | Research purposes |

Wirkmechanismus

The mechanism of action of 4-Chloro-2,6-diisopropyl-phenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include nucleophilic aromatic substitution and other electrophilic reactions, which allow the compound to modify biological molecules and exert its effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Propofol (2,6-Diisopropylphenol)

- Structural Difference : Propofol lacks the chlorine substituent at C3.

- Physicochemical Properties: Property 4-Chloro-2,6-diisopropylphenol Propofol Molecular Weight (g/mol) 212.72 178.27 LogP (Lipophilicity) ~4.2 (estimated) 3.8 Protein Binding Not explicitly reported 98%

- In pharmacological studies, propofol derivatives with C4 substituents (e.g., chloro, acetyl, benzyl) exhibit altered binding affinities to GABAA receptors, a key target for anesthetic activity. For example, 4-chloro-2,6-diisopropylphenol shows distinct binding kinetics compared to propofol, suggesting substituent-dependent modulation of receptor interactions .

4-Chloro-2,6-dimethylphenol (C₈H₉ClO)

- Structural Difference : Methyl groups replace isopropyl groups at C2 and C4.

- Physicochemical Properties: Property 4-Chloro-2,6-diisopropylphenol 4-Chloro-2,6-dimethylphenol Molecular Weight (g/mol) 212.72 156.61 Detection Limit* N/A 0.009 mg/L (analytical use)

- Functional Implications: The smaller methyl groups reduce steric hindrance and molecular weight, improving volatility and reactivity. This makes 4-chloro-2,6-dimethylphenol suitable for analytical applications, such as derivatization in hypochlorous acid detection . In contrast, the bulkier isopropyl groups in 4-chloro-2,6-diisopropylphenol may enhance stability in lipid-rich environments, favoring pharmacological applications.

Other Chlorinated Phenolic Compounds

- 4,4'-Isopropylidenebis(2,6-dichlorophenol): A dimeric chlorophenol with two dichlorophenol moieties linked by an isopropylidene group. Unlike 4-chloro-2,6-diisopropylphenol, this compound is used as a biocide or polymer additive due to its broad antimicrobial activity .

- 4-Chloro-2,5-dimethoxyphenyl derivatives :

- These compounds, often part of azo dyes (e.g., ), exhibit distinct electronic properties due to methoxy substituents, favoring applications in industrial chemistry rather than biomedicine .

Biologische Aktivität

4-Chloro-2,6-diisopropylphenol, a halogenated derivative of the widely known anesthetic propofol (2,6-diisopropylphenol), has garnered attention for its unique biological activities. This compound is primarily studied for its potential therapeutic applications, including its effects on ion channels and its antioxidant properties. This article delves into the biological activity of 4-chloro-2,6-diisopropylphenol, summarizing key research findings and presenting relevant data.

4-Chloro-2,6-diisopropylphenol is characterized by the following chemical structure:

- Molecular Formula : C13H18ClO

- Molecular Weight : 226.73 g/mol

- LogP : Approximately 3.7, indicating moderate lipophilicity which may influence its biological activity.

Ion Channel Blockade

Research has shown that halogenated derivatives of propofol, including 4-chloro-2,6-diisopropylphenol, act as potent sodium channel blockers. In vitro studies indicate that this compound significantly inhibits depolarization-induced sodium currents in various cell types. The IC50 values for sodium channel blockade were reported to be as low as 11.3 μM in Na V1.4 channels, demonstrating high potency compared to other analogues .

GABA Receptor Modulation

Similar to propofol, 4-chloro-2,6-diisopropylphenol interacts with gamma-aminobutyric acid type A (GABA(A)) receptors. While it activates chloride currents in the absence of GABA, it does so with less efficacy than propofol . This characteristic suggests a potential role in modulating neurotransmitter activity without inducing full anesthetic effects.

Anticonvulsant Properties

In animal models, 4-chloro-2,6-diisopropylphenol has demonstrated anticonvulsant effects. The compound was effective in reducing the incidence of tonic-clonic seizures induced by pentylenetetrazol in rats . This property highlights its potential as a therapeutic agent in treating seizure disorders.

Antioxidant Activity

Studies have indicated that 4-chloro-2,6-diisopropylphenol exhibits antioxidant properties similar to those of propofol. It acts by scavenging free radicals and forming stable phenoxyl radicals . This mechanism could provide protective effects against oxidative stress-related damage in various tissues.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 4-chloro-2,6-diisopropylphenol in complex biological matrices?

- Methodological Answer : High-performance liquid chromatography with UV detection (HPLC-UV) using a C18 reverse-phase column is effective. To prevent interference from residual oxidizing agents (e.g., chlorine dioxide or hypochlorite), add 1–2 mM ascorbic acid as a quenching agent post-sampling. Mobile phases should be optimized for polarity, such as acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid. Detection wavelengths between 270–280 nm are typical for phenolic compounds .

Q. How can the purity of synthesized 4-chloro-2,6-diisopropylphenol be validated?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation with high-resolution mass spectrometry (HRMS) for molecular weight verification. Purity >98% can be confirmed via HPLC with a photodiode array detector. For chiral analogs, polarimetry or chiral stationary-phase HPLC is recommended to assess enantiomeric excess .

Advanced Research Questions

Q. How do substituents influence the hydrophobicity and receptor binding of 4-chloro-2,6-diisopropylphenol derivatives?

- Methodological Answer : Substituents at the 4-position significantly alter hydrophobicity (CLogP) and binding affinity. For example:

Q. What mechanistic differences exist between 4-chloro-2,6-diisopropylphenol and propofol in modulating GABAA receptors?

- Methodological Answer : Radioligand displacement assays using [³H]azietomidate or [³H]muscimol reveal that 4-chloro-2,6-diisopropylphenol binds preferentially to intersubunit sites (β<sup>+</sup>-α<sup>−</sup> interfaces) with ~30% lower efficacy than propofol. Electrophysiology (patch-clamp) in HEK293 cells expressing α1β3γ2 GABAA receptors shows a 1.5-fold longer desensitization time. Mutagenesis of β3(N265) residues abolishes activity, confirming shared binding motifs .

Q. Which advanced oxidation processes (AOPs) are most effective for degrading 4-chloro-2,6-diisopropylphenol in wastewater?

- Methodological Answer : Solar photocatalytic degradation using TiO2/UV achieves >90% degradation in 2 hours under optimal conditions (pH 3–5, 25°C). Compare with Fenton’s reagent (Fe<sup>2+</sup>/H2O2), which mineralizes 70% of the compound within 1 hour. Monitor intermediates via LC-MS to identify chlorinated byproducts (e.g., quinones) requiring secondary treatment .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.